molecular formula C11H10BrClO2 B7894759 2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone

2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone

Cat. No.: B7894759
M. Wt: 289.55 g/mol
InChI Key: JZLDTECWBKJHQI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone is an organic compound characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone typically involves the reaction of 4-bromo-2-chlorophenol with cyclopropyl ethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of iodinated or other halogenated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the cyclopropyl ethanone group.

    2-(4-Bromo-2-chlorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropyl ethanone group.

Uniqueness

2-(4-Bromo-2-chlorophenoxy)-1-cyclopropylethanone is unique due to the presence of the cyclopropyl ethanone group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO2/c12-8-3-4-11(9(13)5-8)15-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLDTECWBKJHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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